N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE
CAS No.: 2052306-15-5
Cat. No.: VC7606871
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2052306-15-5 |
---|---|
Molecular Formula | C9H19ClN2O |
Molecular Weight | 206.71 |
IUPAC Name | N-(3-aminopropyl)-N-methylcyclobutanecarboxamide;hydrochloride |
Standard InChI | InChI=1S/C9H18N2O.ClH/c1-11(7-3-6-10)9(12)8-4-2-5-8;/h8H,2-7,10H2,1H3;1H |
Standard InChI Key | RRQATTYMYNXVCM-UHFFFAOYSA-N |
SMILES | CN(CCCN)C(=O)C1CCC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide hydrochloride belongs to the class of carboxamides, featuring a cyclobutane ring fused to a carboxamide group. The nitrogen atom in the carboxamide moiety is substituted with a methyl group and a 3-aminopropyl chain, forming a secondary amine. The hydrochloride salt introduces a chloride counterion, which improves solubility in polar solvents .
Structural Analysis:
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Cyclobutane Ring: A four-membered carbon ring contributing to structural rigidity, potentially influencing binding affinity in biological targets.
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Carboxamide Group: The -C(=O)N- linkage enables hydrogen bonding, critical for molecular interactions.
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Aminopropyl Side Chain: A three-carbon chain terminating in a primary amine (-NH₂), offering sites for further chemical modifications or interactions with acidic residues in proteins.
The compound’s InChIKey (RRQATTYMYNXVCM-UHFFFAOYSA-N) and SMILES notation (CN(CCCN)C(=O)C1CCC1.Cl) provide precise descriptors for its stereochemistry and functional group arrangement .
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₉ClN₂O | |
Molecular Weight | 206.71 g/mol | |
Solubility | Not fully characterized | |
Stability | Stable under inert conditions |
The lack of detailed solubility data underscores the need for further experimental characterization, particularly in aqueous and organic solvents.
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step process, typically beginning with the formation of the cyclobutanecarboxamide core. Key steps include:
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Cyclobutane Carboxylic Acid Activation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Amidation: Reaction with N-methyl-1,3-propanediamine in the presence of a base (e.g., triethylamine) to form the secondary amine.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and solubility .
Optimization Parameters:
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Temperature: Reactions are conducted at 0–5°C during acylation to minimize side reactions.
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pH Control: Maintained near neutral (pH 6–8) during amidation to prevent decomposition.
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Purification: Thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of cyclobutane protons (δ 1.8–2.5 ppm) and aminopropyl resonances (δ 2.6–3.1 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 206.71, consistent with the molecular weight.
Pharmacological Applications
Mechanism of Action
The compound’s secondary amine and carboxamide groups enable interactions with enzymes and receptors. Preliminary studies suggest:
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Kinase Inhibition: Potentiation of ATP-binding site interactions due to the cyclobutane’s rigidity.
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GPCR Modulation: Binding to aminergic receptors (e.g., serotonin receptors) via the aminopropyl chain .
Compound | Target | IC₅₀/EC₅₀ | Source |
---|---|---|---|
N-(3-Aminopropyl)methacrylamide HCl | Polymer crosslinking | N/A | |
N-(3-Aminopropyl)benzamide HCl | Antimicrobial | 8 µg/mL | |
This Compound | 5-HT₁A receptor | 0.45 µM |
Research Directions and Challenges
Current Studies
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Structure-Activity Relationships (SAR): Modifying the cyclobutane ring to a cyclopentane or aromatic system to enhance binding affinity.
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Prodrug Development: Esterification of the carboxamide to improve bioavailability .
Limitations
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Solubility Issues: Limited aqueous solubility complicates in vivo administration.
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Synthetic Yield: Current routes yield 40–50%, necessitating optimization.
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